molecular formula C24H24ClNO2S2 B2846521 4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone CAS No. 339103-35-4

4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone

Cat. No. B2846521
M. Wt: 458.03
InChI Key: ACSZTCHLSBFZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sulfones can be synthesized through various methods, including the oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and other miscellaneous methods . They can also be synthesized through metal-catalyzed coupling reactions, C–H functionalization, sulfur dioxide-based three-component approaches, and biological synthesis .


Chemical Reactions Analysis

Sulfones can undergo a variety of chemical reactions due to the reactivity of the sulfone group. They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion . Classical reactions of sulfones in organic synthesis include the Ramberg–Bäcklund reaction of α-halo sulfones and the Julia–Lythgoe olefination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a sulfone compound would depend on its specific structure. For example, bis(4-chlorophenyl) sulfone, a related compound, has a molecular formula of C12H8Cl2O2S .

Scientific Research Applications

1. Polymer Chemistry and Materials Science

Cl-PES-Cl

belongs to the class of poly(aryl ether sulfones) (PES) polymers. These polymers exhibit excellent mechanical, chemical, and thermal properties, making them valuable in diverse industrial applications.

Application Summary

In polymer chemistry and materials science, Cl-PES-Cl has been investigated for its thermal properties and telechelic behavior. Researchers have synthesized dichloride and dihydroxyl-terminated polysulfone telechelics using Cl-PES-Cl as a precursor. These telechelics serve as building blocks for various applications.

Experimental Methods

Results and Outcomes

  • Thermal Stabilities : Dichloride telechelics manifest higher thermal stabilities than dihydroxyl-terminated oligomers .

2. Biomedical Applications

Overview

As biocompatible and non-degradable materials, PES polymers find applications in the biomedical field.

Application Summary

Researchers have explored the use of Cl-PES-Cl in various biomedical contexts:

  • Cell Culture Platforms : Fluorescent PSU membranes, derived from PES, serve as microwell assay platforms for bio-assay development and high-throughput screening .

6. Tissue Engineering and Biomaterials

Overview

PES polymers contribute to tissue engineering and biomaterials.

Application Summary

  • Bioreactor Technology : PES materials are used in bioreactors for cell culture and tissue growth .

Safety And Hazards

The safety and hazards associated with a sulfone compound would depend on its specific structure. For example, bis(4-chlorophenyl) sulfone may cause serious eye irritation and may form combustible dust concentrations in air .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-cyclohexylsulfanyl-4-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO2S2/c1-17-16-22(18-8-4-2-5-9-18)26-24(29-20-10-6-3-7-11-20)23(17)30(27,28)21-14-12-19(25)13-15-21/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSZTCHLSBFZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.